molecular formula C20H18N4O3 B2963787 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941964-48-3

6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2963787
CAS No.: 941964-48-3
M. Wt: 362.389
InChI Key: CIARDFLLQMQLPL-UHFFFAOYSA-N
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Description

6-(Benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel, synthetic pyrimidine derivative intended for research purposes. Pyrimidine cores are integral to DNA and RNA and are widely investigated as synthetic precursors for bioactive molecules . Heterocyclic compounds based on the pyrimidine structure are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a significant focus in medicinal chemistry and drug discovery research . The specific structure of this compound, featuring a furopyrimidine dione core substituted with benzylamino and pyridinyl groups, suggests potential for interaction with various enzymatic targets. Research into similar compounds often involves computational studies, such as density functional theory (DFT) analysis for electronic properties, ADMET profiling for drug-likeness, and molecular docking simulations to predict binding affinity to target proteins like antibacterial or antimalarial enzymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-pyridin-2-ylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-10-6-7-11-21-14)17(27-19(16)24(2)20(23)26)22-12-13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIARDFLLQMQLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A general approach might include:

  • Formation of the furan ring: Starting from appropriate pyridine and pyrimidine precursors, the furan ring is synthesized through cyclization reactions.

  • Introduction of functional groups: Through nucleophilic substitutions or electrophilic additions, essential groups such as benzylamino and dimethyl moieties are added.

  • Purification and crystallization: The final compound is often purified using techniques such as column chromatography and crystallized to achieve a high-purity product.

Industrial Production Methods

Industrial synthesis involves scaling up laboratory methods, optimizing yields, and ensuring reproducibility. Methods such as high-pressure liquid phase reactions, controlled temperature, and solvent selection are critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form various oxo-derivatives.

  • Reduction: It can be reduced under appropriate conditions to yield reduced forms.

  • Substitution: Functional groups on the furan and pyrimidine rings can be replaced by other atoms or groups through substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products from these reactions include hydroxylated derivatives, deoxy derivatives, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: Utilized as an intermediate in the synthesis of more complex chemical compounds.

Biology and Medicine

  • Potential Therapeutic Agents: Explored for activities such as anti-cancer, anti-inflammatory, and antimicrobial properties due to its ability to interact with various biological targets.

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme functions and in drug design.

Industry

  • Material Science: Used in the development of novel materials with specific electronic properties.

  • Agriculture: Studied for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic or biological effect. Detailed molecular docking studies and bioassays often provide insights into these interactions, revealing the pathways involved.

Comparison with Similar Compounds

Structural Analogues with Furo[2,3-d]pyrimidine Cores

6-(Cyclohexylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)
  • Core Structure : Furo[2,3-d]pyrimidine.
  • Substituents: Cyclohexylamino (position 6), pyridin-2-yl (position 5), methyl (positions 1 and 3).
  • Synthesis : Prepared via condensation reactions, followed by complexation with Ti(IV), Zn(II), Fe(III), and Pd(II) salts .
  • Biological Activity : Exhibited antitumor activity against K562 (leukemia) and Jurkat (T-cell lymphoma) cell lines. Pd(II) and Ti(IV) complexes showed enhanced efficacy compared to the free ligand .
Property CDP (Cyclohexylamino) Target Compound (Benzylamino)
6-position substituent Cyclohexylamino Benzylamino
Lipophilicity High (cyclohexyl group) Moderate (benzyl group)
Antitumor Activity IC₅₀: 12–45 µM Not reported

The benzylamino variant may exhibit altered solubility and binding kinetics due to its aromatic substituent.

Thieno[2,3-d]pyrimidine Derivatives

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Core Structure: Thieno[2,3-d]pyrimidine.
  • Substituents : Imidazo[1,2-a]pyridin-2-yl (position 6), methyl (position 5), phenyl (position 3).
  • Synthesis: Synthesized via alkylation of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine .
  • Biological Activity: Demonstrated moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Against P. aeruginosa, its MIC (0.78 µg/mL) was lower than streptomycin (1.56 µg/mL) .
Property Thieno[2,3-d]pyrimidine Furo[2,3-d]pyrimidine (Target)
Core Heteroatom Sulfur (thiophene) Oxygen (furan)
Antimicrobial Activity Active vs. Gram± bacteria Not reported

Key Insight : The thiophene core may enhance electron density, influencing binding to bacterial targets like TrmD . The furan core in the target compound could alter electronic properties and target selectivity.

Pyrido[2,3-d]pyrimidine Derivatives

6-Hydroxybenzoyl-Substituted Pyrido[2,3-d]pyrimidines (6a–d)
  • Core Structure : Pyrido[2,3-d]pyrimidine.
  • Substituents : Hydroxybenzoyl derivatives (position 6), methyl (position 1).
  • Synthesis : Prepared via microwave-assisted condensation and characterized by NMR, X-ray, and DFT studies .
  • NBO analysis revealed charge transfer interactions .
Property Pyrido[2,3-d]pyrimidine Furo[2,3-d]pyrimidine (Target)
Core Structure Pyridine-fused pyrimidine Furan-fused pyrimidine
Applications Kinase inhibition, DFT-studied Potential antitumor/antimicrobial

Key Insight : Pyrido[2,3-d]pyrimidines are explored for kinase inhibition, while furan-fused analogs may prioritize different biological targets due to structural distinctions .

Amino-Substituted Pyrimidine-diones

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
  • Core Structure : Pyrimidine-2,4-dione.
  • Substituents: Amino (position 6), methylamino (position 5), methyl (position 1).
  • Properties : Smaller molecular weight (260.29 g/mol) and simpler structure compared to the target compound .

Key Insight: Amino groups at positions 5 and 6 are critical for hydrogen bonding with biological targets, suggesting that the benzylamino group in the target compound may enhance hydrophobic interactions .

Biological Activity

6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity based on available research findings.

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 941964-48-3

Research indicates that compounds similar to 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by interacting with various cellular pathways. These compounds often target specific enzymes or receptors involved in cancer cell proliferation and survival.

Antitumor Activity

A study focusing on related furo[2,3-d]pyrimidine derivatives demonstrated promising antitumor effects against human cancer cell lines, including K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells. The synthesized complexes exhibited excellent cytotoxicity with IC50 values indicating potent inhibitory effects on these cell lines .

Enzymatic Inhibition

The compound's structural features suggest potential enzyme inhibitory properties. Pyrimidine derivatives are known to exhibit inhibitory activity against various kinases involved in cancer progression. For instance, similar compounds have shown IC50 values less than 0.4 μM against non-small cell lung cancer (NSCLC) cell lines harboring mutant EGFR kinases .

Case Studies

  • Antitumor Efficacy :
    • In vitro studies revealed that metal complexes derived from furo[2,3-d]pyrimidine ligands displayed significant antitumor activity. The complexes were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structural integrity and biological relevance .
  • Selectivity and Potency :
    • A series of studies indicated that modifications in the furo[2,3-d]pyrimidine structure could enhance selectivity towards specific mutant kinases, thus improving therapeutic outcomes in targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Reference
Antitumor ActivityK562 (CML)< 10
Jurkat (T-cell leukemia)< 10
Kinase InhibitionNSCLC (EGFR mutant)< 0.4
HepG2 (liver cancer)< 0.25

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